molecular formula C18H18BrN5O2 B11326883 5-Bromo-N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)furan-2-carboxamide

5-Bromo-N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)furan-2-carboxamide

Cat. No.: B11326883
M. Wt: 416.3 g/mol
InChI Key: HAULNKVHGIAITB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)furan-2-carboxamide is a complex organic compound that belongs to the class of furanilides These compounds are characterized by a furan ring substituted at the 2-position with an anilide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization. One common method involves the bromination of a furan derivative using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The resulting brominated intermediate is then coupled with an aniline derivative through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted furan derivatives.

Scientific Research Applications

5-Bromo-N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)furan-2-carboxamide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival. By binding to the active site of these enzymes, the compound prevents their activity, leading to cell cycle arrest and apoptosis in cancer cells .

Properties

Molecular Formula

C18H18BrN5O2

Molecular Weight

416.3 g/mol

IUPAC Name

5-bromo-N-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C18H18BrN5O2/c1-11-20-16(10-17(21-11)24(2)3)22-12-4-6-13(7-5-12)23-18(25)14-8-9-15(19)26-14/h4-10H,1-3H3,(H,23,25)(H,20,21,22)

InChI Key

HAULNKVHGIAITB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)NC2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.